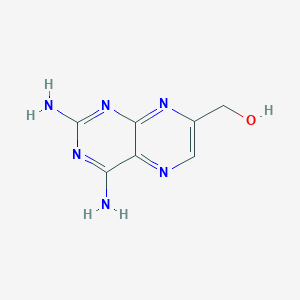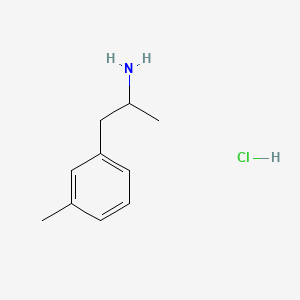
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is known for its stimulant properties and is structurally related to amphetamines. This compound is often used in scientific research due to its effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, alpha,3-dimethyl-, hydrochloride typically involves the alkylation of benzeneethanamine with appropriate alkyl halides under controlled conditions. One common method is the reductive amination of phenylacetone with methylamine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process includes the use of high-pressure reactors and precise temperature control to optimize yield and minimize impurities.
化学反応の分析
Types of Reactions
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of benzyl methyl ketone or benzoic acid.
Reduction: Formation of N-methylamphetamine.
Substitution: Formation of various substituted amines.
科学的研究の応用
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is widely used in scientific research due to its stimulant properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of stimulants on biological systems, particularly the central nervous system.
Medicine: Research into its potential therapeutic uses and its effects on neurotransmitter release.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The compound exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the central nervous system by binding to and inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.
類似化合物との比較
Similar Compounds
Methamphetamine: Similar in structure and function but with a higher potency.
Amphetamine: Shares the core structure but differs in the degree of methylation.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to cross the blood-brain barrier efficiently and its potent stimulant effects make it a valuable compound for research.
特性
CAS番号 |
77083-25-1 |
|---|---|
分子式 |
C10H16ClN |
分子量 |
185.69 g/mol |
IUPAC名 |
1-(3-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-3-5-10(6-8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H |
InChIキー |
JDJFSENCYVVAHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)
![oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13405436.png)
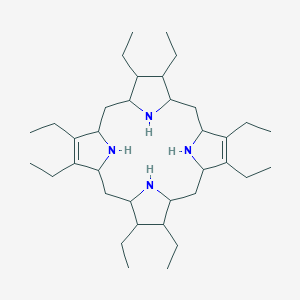
![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
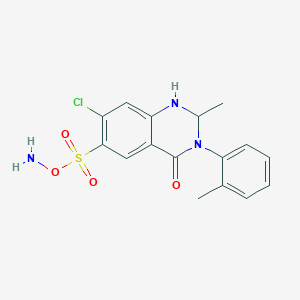
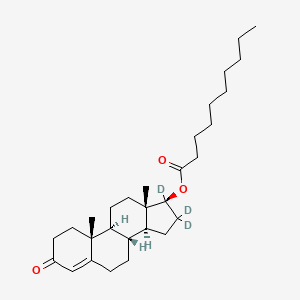
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
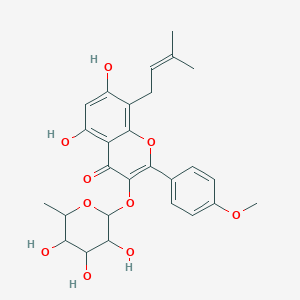
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)
